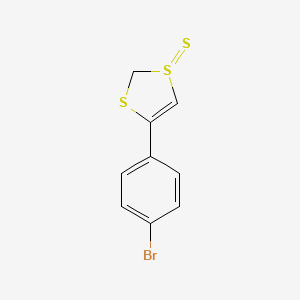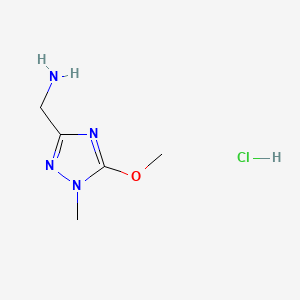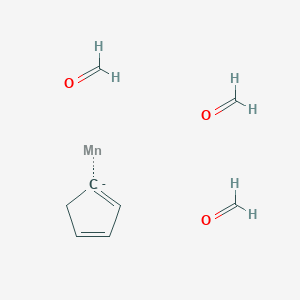
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that belongs to the class of dithioles. This compound is characterized by the presence of a bromophenyl group attached to a dithiole ring, which contains sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of bromobenzene with carbon disulfide in the presence of a base, followed by cyclization to form the dithiole ring. The reaction conditions often include the use of anhydrous aluminum trichloride as a catalyst and refluxing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the bromophenyl group can interact with biological membranes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the dithiole ring.
4-Bromophenol: Similar bromophenyl group but with a hydroxyl group instead of the dithiole ring.
4-Bromobiphenyl: Contains a bromophenyl group attached to another phenyl ring.
Uniqueness
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole is unique due to its dithiole ring structure, which imparts distinct chemical and physical properties. The presence of sulfur atoms in the ring enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrS3 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-sulfanylidene-1,3-dithiole |
InChI |
InChI=1S/C9H7BrS3/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2 |
Clé InChI |
DZZNZMHVFNRJBC-UHFFFAOYSA-N |
SMILES canonique |
C1SC(=CS1=S)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)

![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)


![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)

